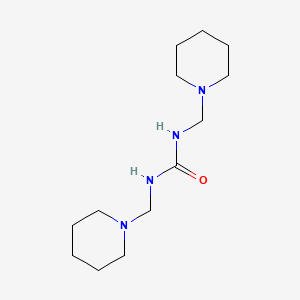
1,3-Bis(piperidin-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(piperidin-1-ylmethyl)urea is a chemical compound with the molecular formula C₁₃H₂₆N₄O It consists of a urea core substituted with two piperidin-1-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(piperidin-1-ylmethyl)urea can be synthesized through the nucleophilic addition of piperidine to isocyanate derivatives. One common method involves the reaction of piperidine with a urea derivative under mild conditions. The reaction typically proceeds in the presence of a catalyst or under basic conditions to facilitate the nucleophilic attack on the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(piperidin-1-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The piperidin-1-ylmethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include various substituted urea derivatives, amines, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis(piperidin-1-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis(piperidin-1-ylmethyl)urea involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The urea group can form hydrogen bonds with biological molecules, while the piperidin-1-ylmethyl groups can enhance the compound’s lipophilicity and facilitate its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(piperidin-1-ylmethyl)benzene: Similar in structure but with a benzene core instead of a urea core.
1,3-Bis(piperidin-1-ylmethyl)thiourea: Contains a thiourea group instead of a urea group, which can alter its chemical and biological properties.
Uniqueness
1,3-Bis(piperidin-1-ylmethyl)urea is unique due to its specific combination of a urea core with piperidin-1-ylmethyl groups, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
5422-93-5 |
|---|---|
Molecular Formula |
C13H26N4O |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
1,3-bis(piperidin-1-ylmethyl)urea |
InChI |
InChI=1S/C13H26N4O/c18-13(14-11-16-7-3-1-4-8-16)15-12-17-9-5-2-6-10-17/h1-12H2,(H2,14,15,18) |
InChI Key |
HHSZJAYUASPUNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CNC(=O)NCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















